
N-((1-(N,N-dimethylsulfamoyl)-5-methyl-1H-imidazol-4-yl)methyl)-2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(N,N-dimethylsulfamoyl)-5-methyl-1H-imidazol-4-yl)methyl)-2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, an indole ring, and a trifluoroacetamide moiety
Métodos De Preparación
The synthesis of N-((1-(N,N-dimethylsulfamoyl)-5-methyl-1H-imidazol-4-yl)methyl)-2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the imidazole ring: Starting from appropriate precursors, the imidazole ring can be synthesized through cyclization reactions.
Introduction of the dimethylsulfamoyl group: This step involves the sulfonation of the imidazole ring followed by N,N-dimethylation.
Attachment of the trifluoroacetamide moiety: This can be achieved through acylation reactions using trifluoroacetic anhydride.
Formation of the indole ring: The indole ring can be synthesized separately and then coupled to the imidazole derivative through a suitable linker.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Análisis De Reacciones Químicas
N-((1-(N,N-dimethylsulfamoyl)-5-methyl-1H-imidazol-4-yl)methyl)-2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.
Coupling Reactions: The presence of aromatic rings makes it suitable for coupling reactions such as Suzuki-Miyaura coupling.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-((1-(N,N-dimethylsulfamoyl)-5-methyl-1H-imidazol-4-yl)methyl)-2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for synthesizing more complex molecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of N-((1-(N,N-dimethylsulfamoyl)-5-methyl-1H-imidazol-4-yl)methyl)-2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The specific pathways involved would depend on the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds to N-((1-(N,N-dimethylsulfamoyl)-5-methyl-1H-imidazol-4-yl)methyl)-2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide include other imidazole and indole derivatives. These compounds may share some structural features but differ in their functional groups or overall structure, leading to different properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique reactivity and biological activity.
Propiedades
Fórmula molecular |
C20H24F3N5O3S |
|---|---|
Peso molecular |
471.5 g/mol |
Nombre IUPAC |
N-[[1-(dimethylsulfamoyl)-5-methylimidazol-4-yl]methyl]-2,2,2-trifluoro-N-[2-(1-methylindol-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C20H24F3N5O3S/c1-14-17(24-13-28(14)32(30,31)25(2)3)12-27(19(29)20(21,22)23)10-9-16-11-15-7-5-6-8-18(15)26(16)4/h5-8,11,13H,9-10,12H2,1-4H3 |
Clave InChI |
SYANYOGIZUZUDY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CN1S(=O)(=O)N(C)C)CN(CCC2=CC3=CC=CC=C3N2C)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


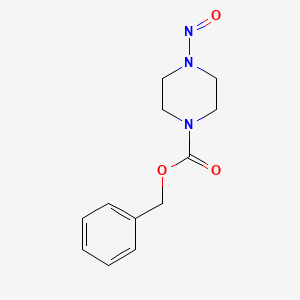




![1-[(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11825607.png)

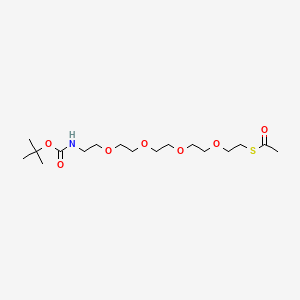
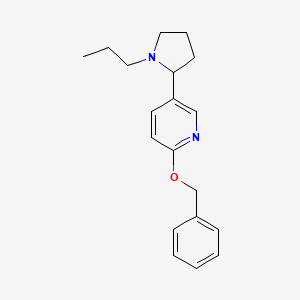

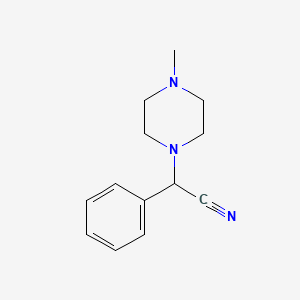
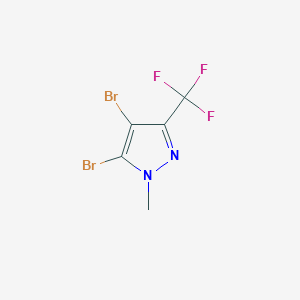

![tert-Butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate](/img/structure/B11825647.png)
